

Application Notes and Protocols for Aureobasidin A Selection in *Saccharomyces cerevisiae*

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Compound of Interest

Compound Name: Aureobasidin I

Cat. No.: B15181467

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic isolated from the fungus *Aureobasidium pullulans*.^{[1][2][3]} It is a potent antifungal agent that is highly toxic to a wide range of fungi, including the model organism *Saccharomyces cerevisiae*, at low concentrations.^{[1][2][3][4][5][6]} This toxicity is due to its specific inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway encoded by the AUR1 gene.^{[1][2][7]} The inhibition of IPC synthase disrupts the production of complex sphingolipids, leading to compromised cell membrane integrity and ultimately cell death.^{[1][8][9]}

A mutated version of the AUR1 gene, known as AUR1-C, confers resistance to AbA.^{[1][2][10]} This resistance mechanism forms the basis of a powerful selection system for yeast transformation and is particularly advantageous in yeast two-hybrid (Y2H) and one-hybrid (Y1H) screening systems.^{[1][2][3][10]} Unlike auxotrophic markers that merely retard the growth of non-transformed cells, AbA actively kills sensitive cells, resulting in significantly lower background and a higher probability of identifying true positive clones.^{[2][10]}

These application notes provide a comprehensive protocol for the use of Aureobasidin A as a selection agent in *S. cerevisiae* experiments.

Data Presentation

Table 1: Aureobasidin A Properties and Storage

Property	Value	Source
Molecular Weight	1,100 Da	[3] [4] [5] [6]
Appearance	Lyophilized powder	[4]
Purity	≥95% by HPLC	[4] [5] [6]
Storage (Dry)	Room temperature	[4] [5] [6]
Storage (Solution)	4°C	[4] [5] [6]
Solubility	Soluble in ethanol or methanol; insoluble in water	[4] [5]

Table 2: Recommended Concentrations for Aureobasidin A Selection

Application	Recommended AbA Concentration (µg/mL)	Notes	Source
General Selection	0.1 - 0.5	Effective for most <i>S. cerevisiae</i> strains.	[1] [2] [5] [6]
Yeast One-Hybrid	0.5	Example concentration used in a specific study.	[1]
Yeast Two-Hybrid	0.1 - 1.0	The optimal concentration is strain-dependent.	[1]
Determining MIC	Varies	The selection concentration should be 2-5 times the MIC of the host strain.	[11]

Table 3: Stock Solution Preparation

Component	Concentration	Instructions	Source
Aureobasidin A	0.5 - 5.0 mg/mL	Dissolve lyophilized AbA in 100% ethanol or methanol.	[4] [5]
Storage	4°C	The reconstituted stock solution should be stored at 4°C.	[4] [5]

Experimental Protocols

Protocol 1: Preparation of Aureobasidin A Stock Solution

- Obtain lyophilized Aureobasidin A.
- Under sterile conditions, dissolve the AbA powder in 100% ethanol or methanol to a final concentration of 1 mg/mL.[\[1\]](#) For example, dissolve 1 mg of AbA in 1 mL of ethanol.
- Vortex briefly to ensure the powder is completely dissolved.
- Store the stock solution at 4°C.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - Optional but Recommended

Before performing large-scale selection experiments, it is advisable to determine the MIC of AbA for your specific *S. cerevisiae* strain.

- Prepare a series of YPD (or appropriate selective) agar plates containing serial dilutions of Aureobasidin A (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8, 1.0 µg/mL).
- To prepare the plates, autoclave the agar medium and allow it to cool to approximately 50-60°C.

- Add the appropriate volume of the AbA stock solution to the molten agar, mix gently, and pour the plates.
- Grow an overnight culture of your wild-type (non-resistant) *S. cerevisiae* strain.
- Dilute the culture to an OD600 of 0.1.
- Spot 5-10 μ L of the diluted culture onto each plate.
- Incubate the plates at 30°C for 2-3 days.
- The MIC is the lowest concentration of AbA that completely inhibits the growth of the yeast.
- For selection, use a concentration that is 2 to 5 times the determined MIC.[\[11\]](#)

Protocol 3: Yeast Transformation and Selection

This protocol is a general guideline for yeast transformation using the lithium acetate method, followed by selection on AbA-containing media.

Materials:

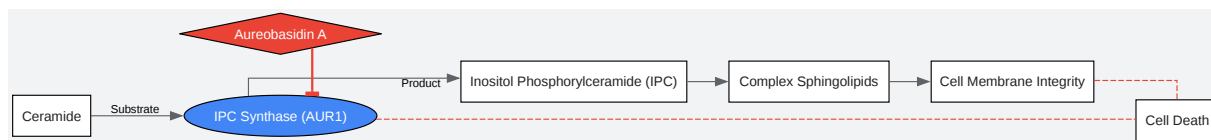
- YPD medium
- Aureobasidin A stock solution (1 mg/mL)
- Solution A (100 mM Lithium acetate, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)
- Solution B (40% Polyethylene Glycol 4000 in Solution A, freshly prepared)
- Carrier DNA (e.g., salmon sperm DNA)
- Your plasmid DNA carrying the AUR1-C resistance cassette
- Competent *S. cerevisiae* cells

Procedure:

- Preparation of Competent Cells:

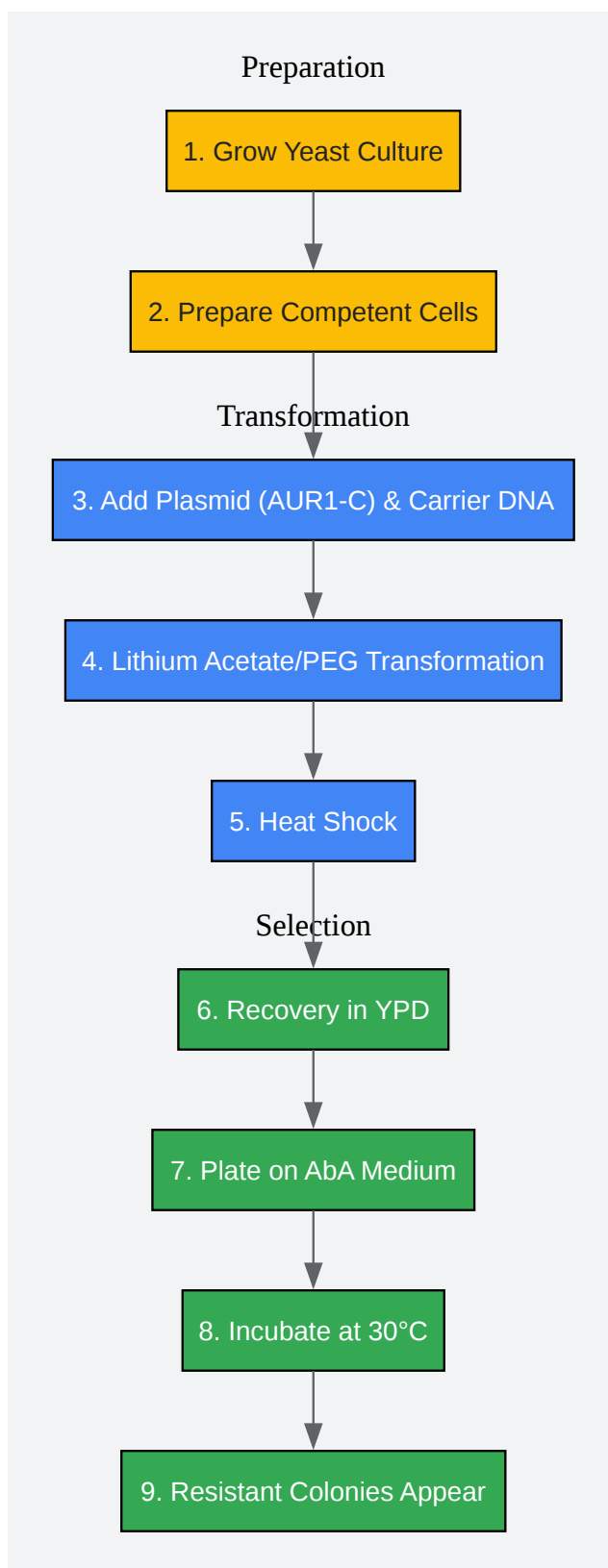
1. Inoculate 50 mL of YPD medium with an overnight culture of *S. cerevisiae*.
 2. Incubate at 30°C with shaking until the culture reaches an OD600 of 1-2.[12]
 3. Harvest the cells by centrifugation at 1,000 x g for 5 minutes.[12]
 4. Wash the cell pellet with 10 mL of sterile Solution A and centrifuge again.[12]
 5. Resuspend the pellet in Solution A to a final OD600 of 150.[12]
- Transformation:
 1. In a microcentrifuge tube, combine 100 µL of the competent cell suspension with your plasmid DNA (typically 100-200 ng) and carrier DNA.
 2. Incubate at 30°C for 1 hour.[12]
 3. Add 850 µL of freshly prepared Solution B and mix gently by inverting the tube.[12]
 4. Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15 minutes.[12]
 5. Pellet the cells by centrifugation at 5,000 rpm for 1 minute.[12]
 - Recovery and Selection:
 1. Resuspend the cell pellet in 5 mL of YPD medium and incubate at 30°C for 6 hours to overnight to allow for the expression of the resistance gene.[12]
 2. Centrifuge the culture and resuspend the cell pellet in 1 mL of 0.9% NaCl solution.[1][12]
 3. Plate 100-200 µL of the cell suspension onto YPD plates containing the appropriate concentration of Aureobasidin A.
 4. Incubate the plates at 30°C for 3-5 days, or until colonies appear.[1]

Mandatory Visualizations



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Caption: Mechanism of Aureobasidin A action in *S. cerevisiae*.



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Caption: Experimental workflow for Aureobasidin A selection.

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